molecular formula C15H19ClO3 B12658608 Cyclohexyl (4-chloro-2-methylphenoxy)acetate CAS No. 67829-79-2

Cyclohexyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12658608
CAS No.: 67829-79-2
M. Wt: 282.76 g/mol
InChI Key: AJWRKFICJCAFEK-UHFFFAOYSA-N
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Description

Cyclohexyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C22H24ClNO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclohexyl group attached to the phenoxyacetic acid moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-chloro-2-methylphenoxyacetic acid+cyclohexanolH2SO4cyclohexyl (4-chloro-2-methylphenoxy)acetate+H2O\text{4-chloro-2-methylphenoxyacetic acid} + \text{cyclohexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-chloro-2-methylphenoxyacetic acid+cyclohexanolH2​SO4​​cyclohexyl (4-chloro-2-methylphenoxy)acetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Cyclohexyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, as a herbicide, it mimics the action of natural plant hormones (auxins), causing uncontrolled growth and eventual death of the target plants .

Comparison with Similar Compounds

Cyclohexyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:

These compounds share similar modes of action but differ in their chemical properties, environmental impact, and specific applications.

Properties

CAS No.

67829-79-2

Molecular Formula

C15H19ClO3

Molecular Weight

282.76 g/mol

IUPAC Name

cyclohexyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C15H19ClO3/c1-11-9-12(16)7-8-14(11)18-10-15(17)19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3

InChI Key

AJWRKFICJCAFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2CCCCC2

Origin of Product

United States

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